molecular formula C11H22O9S B606481 Carboxy-PEG4-sulfonic acid CAS No. 1817735-25-3

Carboxy-PEG4-sulfonic acid

Cat. No.: B606481
CAS No.: 1817735-25-3
M. Wt: 330.35
InChI Key: AIQWRGDWHOOSMN-UHFFFAOYSA-N
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Description

Carboxy-PEG4-sulfonic acid is a polyethylene glycol (PEG)-based linker frequently used in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound contains both a carboxylic acid and a sulfonic acid functional group, which makes it highly versatile in various chemical reactions .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Carboxy-PEG4-sulfonic acid plays a crucial role in biochemical reactions, particularly in the formation of PROTACs. PROTACs are bifunctional molecules that induce the degradation of target proteins by recruiting them to E3 ubiquitin ligases. This compound acts as a linker, connecting the ligand for the target protein to the ligand for the E3 ligase. This interaction facilitates the ubiquitination and subsequent proteasomal degradation of the target protein . The carboxylic acid group of this compound can react with primary amines in the presence of activators like EDC and HATU, while the sulfonic acid group can undergo esterification, halogenation, and replacement reactions .

Cellular Effects

This compound influences various cellular processes by mediating the degradation of specific proteins. This degradation can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the degradation of oncogenic proteins can inhibit cancer cell proliferation and induce apoptosis. Additionally, this compound can modulate immune responses by targeting immune checkpoint proteins for degradation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its role as a PROTAC linker. The carboxylic acid group of this compound can form amide bonds with primary amines, facilitating the conjugation of ligands to the linker. The sulfonic acid group can participate in various chemical reactions, enhancing the solubility and stability of the conjugated molecules. These interactions enable the selective degradation of target proteins by the ubiquitin-proteasome system .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is stable at -20°C for up to three years in its pure form and for up to six months in solution at -80°C . Long-term studies have shown that this compound maintains its efficacy in inducing protein degradation over extended periods, although the rate of degradation may vary depending on the specific experimental conditions .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound effectively induces the degradation of target proteins without causing significant toxicity. At high doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects highlight the importance of optimizing the dosage to achieve the desired therapeutic outcomes while minimizing toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its role as a PROTAC linker. The compound interacts with enzymes such as E3 ubiquitin ligases, facilitating the ubiquitination and degradation of target proteins. Additionally, this compound can influence metabolic flux and metabolite levels by modulating the stability and activity of key metabolic enzymes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins. The hydrophilic nature of the PEG linker enhances its solubility and facilitates its distribution in aqueous environments. The carboxylic acid and sulfonic acid groups of this compound can interact with specific transporters, influencing its localization and accumulation within cells.

Subcellular Localization

This compound is localized in specific subcellular compartments, depending on the targeting signals and post-translational modifications of the conjugated molecules. The compound can be directed to various organelles, such as the nucleus, mitochondria, or lysosomes, where it exerts its effects on target proteins. The subcellular localization of this compound can influence its activity and function, enhancing the specificity and efficacy of protein degradation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The terminal carboxylic acid can participate in reactions with primary amines in the presence of activators such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Industrial Production Methods

Industrial production of Carboxy-PEG4-sulfonic acid typically involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The process may include steps such as esterification, halogenation, and replacement reactions to introduce the desired functional groups.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Carboxy-PEG4-sulfonic acid is unique due to its specific combination of carboxylic and sulfonic acid functional groups, which provide it with a high degree of versatility in chemical reactions. This makes it particularly useful in the synthesis of PROTACs and other complex molecules .

Properties

IUPAC Name

3-[2-[2-[2-(2-sulfoethoxy)ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22O9S/c12-11(13)1-2-17-3-4-18-5-6-19-7-8-20-9-10-21(14,15)16/h1-10H2,(H,12,13)(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIQWRGDWHOOSMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCS(=O)(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22O9S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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